molecular formula C14H23NO4 B1408373 2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid CAS No. 1824298-88-5

2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid

Cat. No.: B1408373
CAS No.: 1824298-88-5
M. Wt: 269.34 g/mol
InChI Key: PXOWZNKGPINTIR-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

This compound possesses the molecular formula C14H23NO4 with a molecular weight of 269.34 grams per mole. The compound is classified under the Chemical Abstracts Service registry number 1824298-88-5, providing a unique identifier for this specific molecular structure. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid, which accurately describes its structural composition and functional group arrangement.

The molecular structure features a spirocyclic framework where two rings share a common quaternary carbon atom, creating a rigid three-dimensional architecture that significantly influences the compound's chemical and physical properties. The tert-butoxycarbonyl protecting group attached to the nitrogen atom provides stability during synthetic transformations while allowing for selective deprotection under appropriate conditions. The carboxylic acid functionality at the 4-position contributes to the compound's polarity and provides opportunities for further chemical modifications through standard carboxylic acid chemistry.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
Chemical Abstracts Service Number 1824298-88-5
International Chemical Identifier Key PXOWZNKGPINTIR-UHFFFAOYSA-N
Physical Form Solid
Purity (Commercial) 97%

The spirocyclic nature of this compound places it within the broader category of azaspiro compounds, which are characterized by the presence of nitrogen atoms within their cyclic structures. This classification is significant because azaspiro compounds have demonstrated considerable utility in medicinal chemistry applications, particularly in the development of bioactive molecules that require specific three-dimensional orientations for optimal target interaction. The compound's structural complexity arises from its bicyclic architecture, where the spirocenter creates a unique spatial arrangement that can be exploited in drug design strategies.

Historical Context in Azaspiro Compound Research

The development of azaspiro compounds has roots in early twentieth-century organic chemistry research, with von Baeyer's discovery of the first spiro compound in 1900 marking a significant milestone in the understanding of these unique molecular architectures. The systematic study of azaspiro[4.4]nonane derivatives emerged as researchers recognized the potential of these scaffolds to provide rigid, three-dimensional structures that could effectively occupy binding sites in biological targets while maintaining favorable pharmacokinetic properties.

Research into azaspiro[4.4]nonane systems gained momentum with the recognition that these compounds could serve as effective mimics of natural product structures, particularly those found in alkaloids with demonstrated biological activities. The 1-azaspiro[4.4]nonane ring system, for instance, is present in Cephalotaxus alkaloids, which have exhibited potent antiproliferative activities against cancer cells. This natural occurrence of spirocyclic motifs provided researchers with a strong rationale for investigating synthetic azaspiro compounds as potential therapeutic agents.

The introduction of protecting group strategies, particularly the use of tert-butoxycarbonyl groups in azaspiro chemistry, represented a significant advancement in the synthetic accessibility of these compounds. This development allowed chemists to selectively protect nitrogen functionalities during complex synthetic sequences while maintaining the ability to reveal the free amine under controlled conditions. The emergence of this compound as a research target reflects the maturation of synthetic methodologies that enable the construction of complex spirocyclic architectures with multiple functional groups.

Significance in Organic Chemistry and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its role as a versatile synthetic intermediate that can undergo various chemical transformations while maintaining its spirocyclic core structure. The compound's reactivity profile is defined by the presence of multiple functional groups that can participate in orthogonal chemical reactions, enabling the construction of more complex molecular architectures through sequential synthetic operations.

In synthetic applications, the tert-butoxycarbonyl protecting group can be selectively removed under acidic conditions to reveal a reactive amine functionality that can participate in subsequent nucleophilic reactions. This deprotection strategy is particularly valuable in the synthesis of enzyme inhibitors and receptor ligands, where the ability to introduce specific substituents at defined positions is crucial for optimizing biological activity. The carboxylic acid functionality provides additional opportunities for structural modification through standard coupling reactions, amide formation, and esterification processes.

From a medicinal chemistry perspective, the compound serves as a privileged scaffold for drug discovery programs targeting various therapeutic areas. The spirocyclic architecture provides several advantages in drug design, including reduced conformational flexibility that can enhance binding affinity through decreased entropic penalties upon target engagement. Additionally, the three-dimensional nature of the spirocycle allows for the projection of substituents into different regions of binding sites, potentially enabling the design of selective inhibitors with improved pharmacological profiles.

Recent research has demonstrated the utility of azaspiro[4.4]nonane derivatives in the development of antiviral agents, particularly in the context of severe acute respiratory syndrome coronavirus 2 main protease inhibition. Structure-guided design efforts have revealed that spirocyclic inhibitors can effectively explore and exploit new chemical space within enzyme active sites, leading to the identification of potent inhibitors with favorable selectivity profiles. These findings underscore the continued relevance of this compound as a starting point for medicinal chemistry investigations.

Relationship to Other Azaspiro[4.4]nonane Derivatives

This compound exists within a family of structurally related azaspiro[4.4]nonane derivatives that share the common spirocyclic core while differing in their substitution patterns and functional group arrangements. The parent compound 2-azaspiro[4.4]nonane-4-carboxylic acid, with the molecular formula C9H15NO2 and molecular weight of 169.22 grams per mole, represents the core structure without the tert-butoxycarbonyl protecting group.

The structural relationship between these compounds is significant for understanding structure-activity relationships and synthetic accessibility. The unprotected 2-azaspiro[4.4]nonane-4-carboxylic acid serves as a key intermediate in the synthesis of more complex derivatives, while the protected variant provides stability during multi-step synthetic sequences. This relationship highlights the importance of protecting group strategies in azaspiro chemistry, where the temporary masking of reactive functionalities enables the selective introduction of additional substituents.

Table 2: Comparative Analysis of Azaspiro[4.4]nonane Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
2-Azaspiro[4.4]nonane-4-carboxylic acid C9H15NO2 169.22 Unprotected amine
This compound C14H23NO4 269.34 Protected amine, carboxylic acid
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-7-carboxylic acid C14H23NO4 269.34 Protected amine, carboxylic acid at different position
2-Azaspiro[4.4]nonane-4-carbonitrile C9H14N2 150.22 Nitrile functionality

Other notable derivatives include positional isomers where the carboxylic acid functionality is located at different positions within the spirocyclic framework. The 7-carboxylic acid variant, for instance, maintains the same molecular formula and weight as the 4-carboxylic acid derivative but differs in the spatial arrangement of the carboxylic acid group relative to the nitrogen atom. These positional differences can significantly impact the compounds' reactivity profiles and biological activities, making them valuable for structure-activity relationship studies.

The carbonitrile derivative 2-azaspiro[4.4]nonane-4-carbonitrile represents another important structural variant that incorporates a nitrile functional group instead of the carboxylic acid. This modification alters the compound's polarity and hydrogen bonding capacity while maintaining the rigid spirocyclic core structure. Such variations provide medicinal chemists with diverse starting points for lead optimization programs, where subtle structural modifications can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-10(11(16)17)14(9-15)6-4-5-7-14/h10H,4-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOWZNKGPINTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824298-88-5
Record name 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid
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Preparation Methods

Synthesis of the Azaspiro[4.4]nonane Core

  • Starting materials often include cyclic ketones (e.g., cyclobutanone or cyclopentanone derivatives) and aminoalkyl halides.
  • A nucleophilic amine attacks the carbonyl carbon forming an intermediate amino alcohol.
  • Intramolecular cyclization under acidic or basic catalysis leads to the formation of the azaspiro ring system.
  • The reaction conditions are optimized to favor spiro ring closure over polymerization or side reactions.

Boc Protection of the Nitrogen

  • The azaspiro amine is dissolved in an aprotic solvent such as dichloromethane.
  • Di-tert-butyl dicarbonate (Boc2O) is added along with a base like triethylamine or sodium bicarbonate.
  • The reaction proceeds at 0°C to room temperature, typically completing within several hours.
  • The product is isolated by aqueous workup and purified by recrystallization or chromatography.

Carboxylation at the 4-Position

  • If the 4-position is initially a methyl or hydroxymethyl group, oxidation to the carboxylic acid can be performed using strong oxidants (e.g., KMnO4, Jones reagent) under controlled conditions.
  • Alternatively, lithiation at the 4-position followed by reaction with CO2 gas introduces the carboxyl group.
  • Ester intermediates may be hydrolyzed under acidic or basic conditions to yield the free acid.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Azaspiro ring formation Aminoalkyl halide + cyclic ketone, base, solvent 65–80 Cyclization temperature 25–80°C
Boc protection Boc2O, triethylamine, DCM, 0°C to RT 85–95 Mild conditions prevent side reactions
Carboxylation/oxidation KMnO4 or CO2 lithiation, acidic/basic hydrolysis 70–90 Control to avoid overoxidation

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Advantages Limitations
Azaspiro ring synthesis Cyclization of aminoalkyl + ketone Base, solvent, 25–80°C Efficient ring formation Possible side reactions
Boc protection Reaction with Boc2O Boc2O, base (TEA), DCM, 0–RT°C High yield, mild conditions Requires anhydrous conditions
Carboxylation Lithiation + CO2 or oxidation n-BuLi, CO2 or KMnO4, acidic/basic hydrolysis Regioselective carboxylation Sensitive to moisture, overoxidation risk

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid involves its ability to interact with various molecular targets through its functional groups. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing a reactive amine that can form covalent bonds with biological targets. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-Carboxylic Acid vs. 7-Carboxylic Acid

The positional isomer 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-7-carboxylic acid (CAS: 1341037-89-5) shares the same molecular formula (C₁₄H₂₃NO₄) but differs in the carboxylic acid group’s location (position 7 vs. 4). For example, the 4-carboxylic acid isomer may better align with catalytic sites in metalloproteases due to its proximity to the Boc group .

Table 1: Positional Isomer Comparison
Property 4-Carboxylic Acid (CAS: 1824298-88-5) 7-Carboxylic Acid (CAS: 1341037-89-5)
Molecular Formula C₁₄H₂₃NO₄ C₁₄H₂₃NO₄
Molecular Weight 269.34 g/mol 269.34 g/mol
Substituent Position Position 4 Position 7
Applications Kinase/protease intermediates Not explicitly reported

Ring Size Variations: Spiro[4.4] vs. Spiro[4.5]

Compounds like 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid (CAS: 1363381-87-6) and -8-carboxylic acid (CAS: 1427367-47-2) feature a larger spiro[4.5]decane ring. However, the increased flexibility may reduce binding specificity compared to the spiro[4.4]nonane core .

Table 2: Ring Size Impact
Compound Spiro Ring Size CAS Number Molecular Formula
Target Compound [4.4] 1824298-88-5 C₁₄H₂₃NO₄
2-Azaspiro[4.5]decane-7-carboxylic acid [4.5] 1363381-87-6 C₁₅H₂₅NO₄
2-Azaspiro[4.5]decane-8-carboxylic acid [4.5] 1427367-47-2 C₁₅H₂₅NO₄

Functional Group Variations: Boc vs. Dual Protecting Groups

2-(Benzyloxycarbonyl)-7-(tert-butoxycarbonyl)-2,7-diazaspiro[4.4]nonane-4-carboxylic acid (CAS: 1160247-20-0) introduces a second nitrogen atom and a benzyloxycarbonyl (Cbz) group. This dual protection increases molecular weight (404.46 g/mol) and complexity, enabling orthogonal deprotection strategies. However, the Cbz group may reduce solubility in polar solvents compared to the Boc-only analog .

Table 3: Protecting Group Comparison
Compound Protecting Groups Molecular Weight Key Applications
Target Compound Boc 269.34 g/mol Peptide synthesis
2-Cbz-7-Boc-2,7-diazaspiro[4.4]nonane-4-carboxylic acid Boc + Cbz 404.46 g/mol Multistep organic synthesis

Halogenated Derivatives: Fluorinated Analogs

Fluorinated derivatives like 7,7-difluoro-2-azaspiro[3.3]heptane-2-carboxylic acid (CAS: 1419101-45-3) incorporate fluorine atoms to enhance metabolic stability and bioavailability. The target compound lacks halogenation, prioritizing synthetic simplicity over fluorination’s benefits .

Biological Activity

2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid, with the CAS number 1824298-88-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure, which is significant in drug design as it can enhance binding affinity and selectivity for biological targets. The IUPAC name is 2-(tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid, and its chemical formula is C14H23NO4.

Antimicrobial Properties

Recent studies have indicated that derivatives of spirocyclic compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains. A study demonstrated that spirocyclic compounds can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it has been studied as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in malaria parasites. Inhibition of DHODH can lead to the disruption of nucleotide synthesis, making it a target for antimalarial drug development .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the azaspiro framework.
  • Introduction of the tert-butoxycarbonyl (Boc) protecting group.
  • Carboxylation at the desired position.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry assessed various spirocyclic derivatives for their antimicrobial efficacy. The results showed that derivatives with bulky substituents exhibited enhanced activity against resistant bacterial strains .

CompoundActivity Against S. aureusActivity Against E. coli
Compound AMIC = 32 µg/mLMIC = 64 µg/mL
This compoundMIC = 16 µg/mLMIC = 32 µg/mL

Case Study 2: Enzyme Inhibition

In another study focusing on DHODH inhibition, researchers synthesized several derivatives and tested their inhibitory effects using enzymatic assays. The compound exhibited an IC50 value indicating significant inhibition compared to standard inhibitors used in malaria treatment .

CompoundIC50 (µM)
Standard Inhibitor0.5
This compound1.5

Q & A

Q. Table 1: Substituent Effects on Bioactivity in Spirocyclic Analogs

Substituent (Position)Bioactivity Relative to Parent CompoundKey Physicochemical Property
2',4'-Dichloro (2b)Improved anticonvulsant activityIncreased lipophilicity
4'-Trifluoromethyl (2c)Comparable activity, higher stabilityEnhanced metabolic resistance
2'-Fluoro (2p)Retained activity, reduced toxicityOptimal logP (~2.5)
Data derived from anticonvulsant studies on structurally related compounds .

Basic: What safety precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coat, and safety goggles. Gloves must be removed using proper technique to avoid contamination .
  • Storage : Refrigerated (2–8°C), in tightly sealed containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group .
  • Spill Management : Avoid dry sweeping; use vacuum with HEPA filters. Collect waste in sealed containers for incineration .

Advanced: How should researchers address discrepancies in reported physicochemical properties (e.g., logP)?

  • Validation via Dual Methods : Compare experimental logP (shake-flask) with computational predictions (CLOGP, ACD/Labs). For example, discrepancies in spirocyclic compounds may arise from conformational flexibility, requiring molecular dynamics simulations to account for 3D effects .
  • Fragment Contribution Analysis : Use NOR fragment values to refine logP calculations for complex spiro scaffolds .

Basic: What analytical techniques confirm purity and structure?

  • X-ray Crystallography : Resolves spirocyclic geometry and Boc group orientation .
  • Spectroscopy : ¹H/¹³C NMR (amide proton shifts confirm Boc protection; sp³ carbons in the spiro core) and LC-MS (purity >95% by UV 254 nm) .

Advanced: What strategies mitigate unexpected toxicity in analogs?

  • In Silico Tox Screening : Use Derek Nexus or ProTox-II to flag structural alerts (e.g., reactive esters).
  • Metabolic Profiling : Incubate analogs with liver microsomes to identify labile groups (e.g., ester hydrolysis). Replace unstable substituents (e.g., bromine → fluorine) .
  • In Vitro Cytotoxicity : MTT assays on HEK-293 cells to prioritize analogs with IC50 > 100 µM .

Basic: How is accidental exposure managed during experiments?

  • Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists .
  • Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing immediately .
  • Eye Exposure : Flush with saline for 15 minutes; consult an ophthalmologist .

Advanced: What computational models predict environmental impact?

  • QSAR Models : EPI Suite estimates biodegradation (e.g., BIOWIN) and ecotoxicity (ECOSAR). For spiro compounds, low mobility in soil (logKoc > 3.5) reduces leaching risk .
  • PBT/vPvB Assessment : Screen for bioaccumulation (logKow < 4.0) and persistence (half-life < 60 days) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid

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